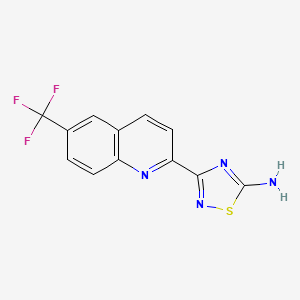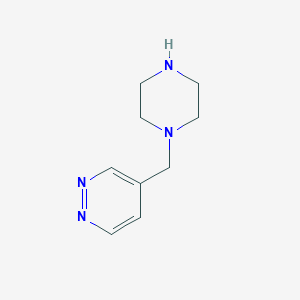
4-(1-Piperazinylmethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Piperazinylmethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperazinylmethyl group. Pyridazine derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Piperazinylmethyl)pyridazine typically involves the reaction of pyridazine derivatives with piperazine. One common method is the nucleophilic substitution reaction where a halogenated pyridazine reacts with piperazine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents might also be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Piperazinylmethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield pyridazine N-oxides, while reduction could produce dihydropyridazine derivatives .
Scientific Research Applications
4-(1-Piperazinylmethyl)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(1-Piperazinylmethyl)pyridazine involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For instance, some pyridazine derivatives are known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects .
Comparison with Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the 3-position.
Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.
Uniqueness: 4-(1-Piperazinylmethyl)pyridazine is unique due to the presence of both the pyridazine and piperazine moieties, which confer distinct pharmacological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound in drug discovery .
Properties
CAS No. |
1263387-83-2 |
|---|---|
Molecular Formula |
C9H14N4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-(piperazin-1-ylmethyl)pyridazine |
InChI |
InChI=1S/C9H14N4/c1-2-11-12-7-9(1)8-13-5-3-10-4-6-13/h1-2,7,10H,3-6,8H2 |
InChI Key |
GZGZWKPLZGACGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CN=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)

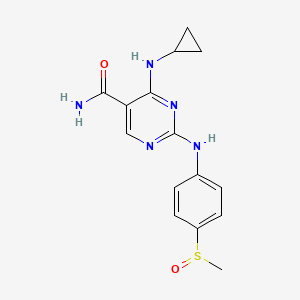
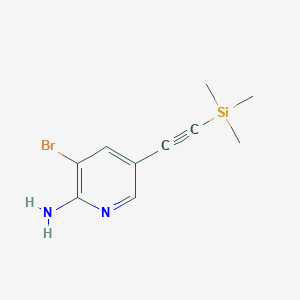
![N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B13873462.png)


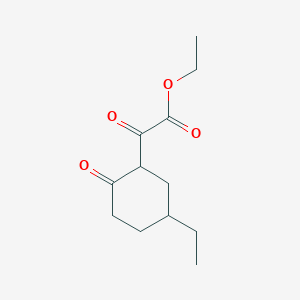
![Ethyl 2-[3-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]acetate](/img/structure/B13873477.png)

![N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide](/img/structure/B13873491.png)
